N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide group attached to a pyridine ring, which is further substituted with a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through various methods, including the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde.
Introduction of Cyclopropane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structural features make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide.
Pyridine Derivatives: Compounds like 3-acetylpyridine and 2-pyridylcarboxamide are structurally related.
Uniqueness
This compound is unique due to the presence of both thiophene and pyridine moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(10-3-4-10)16-8-11-2-1-6-15-13(11)12-5-7-18-9-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCKFQYKTTWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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